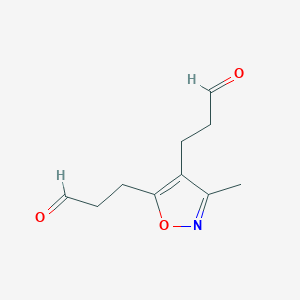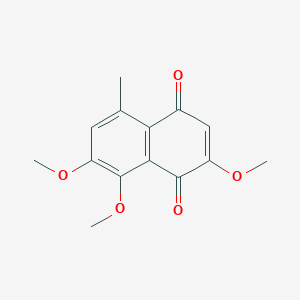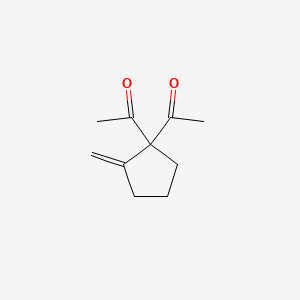
1,1'-(2-Methylidenecyclopentane-1,1-diyl)di(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2-Methylidenecyclopentane-1,1-diyl)di(ethan-1-one) is an organic compound characterized by its unique structure, which includes a cyclopentane ring with a methylene group and two ethanone groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Methylidenecyclopentane-1,1-diyl)di(ethan-1-one) typically involves the reaction of cyclopentanone with methylene iodide in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of a cyclopentylidene intermediate, which then reacts with ethanone to form the final product. The reaction conditions usually require an inert atmosphere and a solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2-Methylidenecyclopentane-1,1-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethanone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
1,1’-(2-Methylidenecyclopentane-1,1-diyl)di(ethan-1-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(2-Methylidenecyclopentane-1,1-diyl)di(ethan-1-one) involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The pathways involved may include the formation of covalent bonds with amino acid residues, leading to changes in protein structure and activity .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(2-Octylidenecyclopropane-1,1-diyl)di(ethan-1-one): Similar structure but with an octylidene group instead of a methylene group.
1,1’-(Disulfanediyldi-4,1-phenylene)diethanone: Contains a disulfane linkage and phenylene groups instead of a cyclopentane ring.
Uniqueness
1,1’-(2-Methylidenecyclopentane-1,1-diyl)di(ethan-1-one) is unique due to its specific combination of a cyclopentane ring with a methylene group and two ethanone groups.
Propiedades
Número CAS |
88459-74-9 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-(1-acetyl-2-methylidenecyclopentyl)ethanone |
InChI |
InChI=1S/C10H14O2/c1-7-5-4-6-10(7,8(2)11)9(3)12/h1,4-6H2,2-3H3 |
Clave InChI |
SCKIDOOHGWDNOE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CCCC1=C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)](/img/structure/B14386713.png)
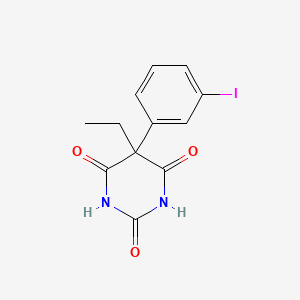
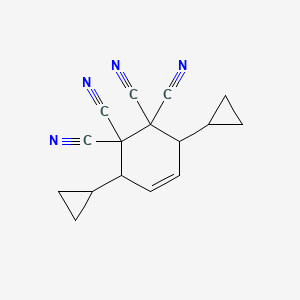
![(1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14386725.png)
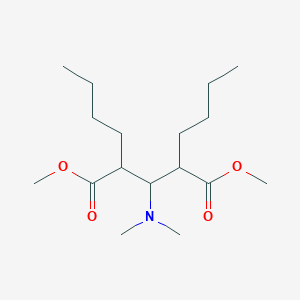

![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)
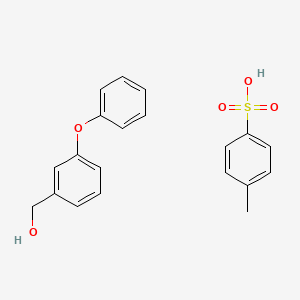
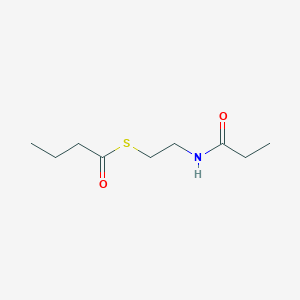
![8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one](/img/structure/B14386785.png)
![4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole](/img/structure/B14386788.png)
![2-Diazonio-1-[1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14386798.png)
